molecular formula C17H23ClN2O3S B4171630 4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride

4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride

Cat. No. B4171630
M. Wt: 370.9 g/mol
InChI Key: DYTGPYRKDFXOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as EBEBS, and it is a sulfonamide derivative that has been shown to exhibit potent biological activity.

Mechanism of Action

The mechanism of action of 4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in the regulation of pH in cancer cells, and its overexpression is associated with tumor growth and metastasis. By inhibiting CA IX, EBEBS disrupts the pH regulation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has also been shown to exhibit potent antibacterial activity against a broad range of bacterial strains. This makes it a promising candidate for the development of novel antibacterial drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride in lab experiments is its potent biological activity. This makes it an excellent tool for studying the mechanisms of action of CA IX inhibitors and developing novel anticancer and antibacterial drugs. However, one of the limitations of using EBEBS is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of 4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride. One of the most promising areas of research is the development of novel anticancer drugs based on EBEBS. This could involve the synthesis of analogs with improved pharmacological properties or the development of drug delivery systems that can target cancer cells more effectively. Another area of research is the development of novel antibacterial drugs based on EBEBS. This could involve the synthesis of analogs with improved antibacterial activity or the development of drug delivery systems that can target bacterial infections more effectively. Overall, the potential applications of 4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride make it an exciting area of research with significant implications for the development of novel therapeutics.

Scientific Research Applications

4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant inhibitory activity against carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in many types of cancer cells. This makes EBEBS a promising candidate for the development of novel anticancer drugs.

properties

IUPAC Name

4-[2-[(2-ethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S.ClH/c1-2-22-17-6-4-3-5-15(17)13-19-12-11-14-7-9-16(10-8-14)23(18,20)21;/h3-10,19H,2,11-13H2,1H3,(H2,18,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTGPYRKDFXOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.